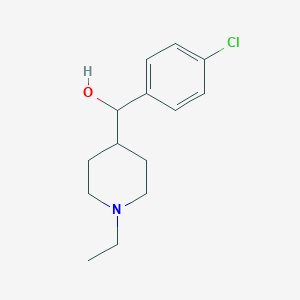![molecular formula C16H22ClNO3 B6639960 1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B6639960.png)
1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxypropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxypropan-1-one, commonly known as W-18, is a synthetic opioid that was first synthesized in Canada in the 1980s. It is considered to be one of the most potent opioids ever created, with a potency estimated to be 100 times greater than fentanyl and 10,000 times greater than morphine. Due to its high potency, W-18 has gained significant attention from the scientific community for its potential applications in pain management and drug development.
作用機序
W-18 exerts its pharmacological effects by binding to the mu-opioid receptor, which is located in the central nervous system. This binding results in the activation of the receptor and the subsequent release of neurotransmitters such as dopamine and serotonin, which are responsible for mediating the analgesic effects of opioids.
Biochemical and Physiological Effects:
W-18 has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. These effects are similar to those produced by other opioids, but W-18 is significantly more potent than other opioids, which can lead to increased risk of overdose and death.
実験室実験の利点と制限
One advantage of using W-18 in lab experiments is its high potency, which allows for the study of opioid receptors and their mechanisms of action at very low concentrations. However, the high potency of W-18 also makes it difficult to work with, as even small amounts can be lethal. Additionally, the synthesis of W-18 is complex and requires specialized equipment and expertise, which can limit its availability for research purposes.
将来の方向性
There are several potential future directions for research on W-18. One area of interest is the development of new analgesics that are more potent and effective than current opioids. Another area of interest is the study of the mechanisms of action of opioids and the development of new treatments for opioid addiction and overdose. Additionally, further research is needed to understand the long-term effects of W-18 on the brain and body, as well as its potential for abuse and addiction.
合成法
The synthesis of W-18 involves a multi-step process that starts with the reaction between 4-chlorobenzaldehyde and piperidine to form 4-(4-chlorophenyl)piperidine. This intermediate is then reacted with paraformaldehyde to form 4-(4-chlorophenyl)-4-hydroxymethylpiperidine. The final step involves the reaction between 4-(4-chlorophenyl)-4-hydroxymethylpiperidine and 3-methoxypropan-1-one to form W-18.
科学的研究の応用
W-18 has gained significant attention from the scientific community due to its potential applications in pain management and drug development. Studies have shown that W-18 has a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. This makes W-18 a potential candidate for the development of new analgesics that are more potent and effective than current opioids.
特性
IUPAC Name |
1-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-21-11-8-15(19)18-9-6-13(7-10-18)16(20)12-2-4-14(17)5-3-12/h2-5,13,16,20H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRPHPDXTHNXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)C(C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B6639892.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea](/img/structure/B6639898.png)
![4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B6639908.png)

![4-[(4-chlorophenyl)-hydroxymethyl]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B6639926.png)
![(3-Aminopyrazin-2-yl)-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]methanone](/img/structure/B6639936.png)
![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B6639942.png)
![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxy-2-methylpropan-1-one](/img/structure/B6639946.png)
![[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B6639955.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[4-(1H-pyrazol-5-yl)phenyl]urea](/img/structure/B6639964.png)
![N-[1-(2-ethyl-1,3-thiazol-4-yl)ethyl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6639971.png)
![N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6639972.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol](/img/structure/B6639978.png)
![1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B6639981.png)